molecular formula C16H15NO5 B1235729 Citrusinine I CAS No. 86680-32-2

Citrusinine I

Cat. No.: B1235729
CAS No.: 86680-32-2
M. Wt: 301.29 g/mol
InChI Key: UTEAJHNFBCLZHN-UHFFFAOYSA-N
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Description

Citrusinine I is an acridone alkaloid primarily isolated from Atalantia monophylla (Rutaceae family) and other citrus plants. Structurally, it features a tricyclic aromatic core with hydroxyl, methoxy, and methyl substituents (Fig. 1, II) . Additionally, this compound exhibits antiviral activity against herpes simplex virus types 1 and 2 and moderate anticancer activity .

Its drug-likeness parameters, such as molecular weight (301.29 g/mol), LogP (2.04), hydrogen bond donors (2), and acceptors (5), comply with Lipinski’s and Veber’s rules, indicating favorable oral bioavailability .

Preparation Methods

Botanical Sources and Initial Extraction Protocols

Citrusinine I is predominantly extracted from the leaves of Galipea longiflora (Rutaceae family), though it has also been identified in Citrus reticulata root bark and Paramignya trimera stems . The extraction process typically begins with solvent-based isolation, leveraging the compound’s solubility in polar organic solvents.

Ethanol-Based Ultrasonic-Assisted Extraction

The patented method for this compound preparation employs continuous countercurrent ultrasonic extraction (CCUE) using ethanol solutions (70–95% v/v) . This technique enhances mass transfer efficiency by combining ultrasonic cavitation with countercurrent solvent flow. Key parameters include:

ParameterRange/ValueImpact on Yield/Purity
Ethanol concentration70–95%Higher concentrations improve alkaloid solubility.
Ultrasonic frequency50–80 kHzIncreased cavitation enhances cell wall disruption.
Extraction temperature25–55°CModerate heat prevents thermal degradation.
Extraction time20–100 minutesProlonged exposure maximizes compound release.

For example, a 10 kg batch of Galipea longiflora leaves processed with 70% ethanol at 35°C for 50 minutes yielded 98.5% pure this compound after downstream purification .

Chromatographic Purification Techniques

Alumina Column Chromatography

The crude ethanol extract is concentrated and subjected to alumina column chromatography for preliminary purification. Aluminum oxide (80–120 mesh) serves as the stationary phase, with chloroform-acetone (1:1 v/v) as the mobile phase . This step removes non-polar contaminants, with eluent volumes optimized to 4–7 column volumes for efficient this compound recovery.

Critical Factors:

  • Mesh size : Finer alumina (120 mesh) increases surface area for adsorption but may prolong elution time.

  • Solvent ratio : Chloroform-acetone mixtures balance polarity to selectively elute this compound while retaining impurities .

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed for high-resolution separation, utilizing a C8-bonded stationary phase and acetonitrile-0.15% ethylenediamine (32:68 v/v) mobile phase . UV detection at 228 nm ensures precise fraction collection.

Operational Parameters:

ParameterSpecification
Column dimensions25 cm × 4 cm (length × diameter)
Particle size10 μm
Flow rate20 mL/min
Injection volume20 mL

This step achieves near-complete separation of this compound from structurally similar acridone alkaloids, with purity exceeding 97% .

Recrystallization and Final Purification

The HPLC-eluted fractions are concentrated and recrystallized using chloroform-acetone mixtures (2:1 to 3:1 v/v) to obtain high-purity crystals. Lyophilization ensures solvent removal without thermal degradation.

Recrystallization Optimization:

  • Solvent ratio : Chloroform-acetone (3:1) yields well-defined crystals with minimal co-precipitation .

  • Temperature gradient : Gradual cooling from 45°C to 4°C enhances crystal formation.

Analytical Characterization

Post-purification, this compound is validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). Key spectral data includes:

1H NMR (500 MHz, methanol-d4):

  • δ 6.42 (s, H-2), 7.19 (dd, H-6), 3.96 (s, 3-OCH3) .

13C NMR (125 MHz, methanol-d4):

  • δ 183.8 (C-9), 161.3 (C-1, C-3), 47.0 (N-CH3) .

These data align with published spectra, confirming structural integrity .

Challenges and Methodological Optimization

Yield Limitations:

  • Plant variability : Seasonal and geographical variations in alkaloid content affect extraction efficiency.

  • Scale-up bottlenecks : Transitioning from lab-scale CCUE to industrial systems requires optimizing solvent recycling and ultrasonic uniformity.

Purity Enhancements:

  • Gradient elution in HPLC : Implementing acetonitrile gradients (30–35% over 20 minutes) reduces co-elution of analogs like citrusinine II .

Chemical Reactions Analysis

Types of Reactions: Citrusinine I undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction may yield hydroxy derivatives .

Comparison with Similar Compounds

Citrusinine I belongs to a broader class of acridone alkaloids, many of which share structural similarities but exhibit distinct bioactivities. Below is a detailed comparison with key analogs:

Antioxidant Activity

This compound demonstrates potent ABTS radical scavenging activity (IC₅₀ = 33.77 µM), outperforming hydrogen peroxide (reference compound) and showing comparable efficacy to other acridones like glycosparvarine (IC₅₀ = 19.98 µM) and citruscridone (IC₅₀ = 1.72 µM) . However, Citrusinine II (IC₅₀ = 19.98 µM) exhibits superior antioxidant activity due to its lower LogP (1.68), enhancing solubility and radical interaction .

Table 1: Antioxidant and Anti-AChE Activities of Acridones

Compound ABTS IC₅₀ (µM) Anti-AChE Inhibition (%)
This compound 33.77 35.37
Citrusinine II 19.98 42.56
Glycosparvarine 19.98 42.56
Citruscridone 1.72 35.37
Buxifoliadine C 4.55 58.33
Atalaphylline 46.24 58.33

Data adapted from .

Anti-AChE Activity

While this compound inhibits AChE (35.37%), it is less potent than Buxifoliadine C (58.33%) and Atalaphylline (58.33%), which possess bulkier substituents that enhance enzyme binding . Citrusinine II (42.56% inhibition) also outperforms this compound, likely due to its additional hydroxyl group improving polar interactions with AChE’s catalytic site .

Antiviral Activity

In contrast, Type III acridone derivatives inhibit dengue and Junin viruses but lack specificity for herpesviruses .

Anticancer Activity

In cancer cell viability assays, this compound (69.32% viability) is less cytotoxic than Citrusinine II (54.09%) and glycosparvarine (50.94%). The presence of a methoxy group at position 2 in this compound may reduce its anticancer potency compared to analogs with hydroxyl substitutions .

Pharmacokinetic Properties

Table 2: Pharmacokinetic Parameters of Key Acridones

Compound Molecular Weight LogP TPSA (Ų) H-Bond Donors H-Bond Acceptors
This compound 301.29 2.04 80.92 2 5
Citrusinine II 287.27 1.68 91.92 3 5
Glycosparvarine 287.37 1.66 91.92 3 5
Buxifoliadine C 325.36 4.55 82.55 3 4

Data sourced from .

Key Research Findings and Implications

  • Multi-Target Action : this compound’s dual inhibition of AChE and Aβ aggregation positions it as a promising AD therapeutic, though Citrusinine II and Buxifoliadine C show broader efficacy .
  • Structural-Activity Relationship (SAR) : Hydroxyl groups enhance antioxidant and AChE inhibitory activities, while methoxy groups may reduce cytotoxicity .
  • Limitations : this compound’s moderate LogP and TPSA limit its CNS penetration compared to Citrusinine II, necessitating structural optimization for improved bioavailability .

Biological Activity

Citrusinine I, a compound derived from the acridone family, has garnered attention for its diverse biological activities, particularly its potential therapeutic effects in neuroprotection and antimicrobial activity. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C16H15NO5C_{16}H_{15}NO_5 and is known to exhibit various pharmacological properties. It is primarily extracted from plants such as Citrus reticulata and Atalantia monophylla .

1. Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly against oxidative stress-induced cell death. In vitro studies using human neuroblastoma SH-SY5Y cells showed that this compound could protect cells from hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptide-induced toxicity. The compound was effective at a non-toxic concentration of 10 µM, significantly improving cell viability compared to untreated controls .

Table 1: Neuroprotective Effects of this compound

TreatmentCell Viability (%)Concentration (µM)
Control100-
H₂O₂ Only49250
This compound + H₂O₂8010
Aβ Only4525
This compound + Aβ7510

The protective mechanism is believed to involve the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 2 to 20 nM, indicating potent activity compared to standard inhibitors .

2. Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. The compound exhibited significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through disc diffusion methods, showing promising results comparable to conventional antibiotics .

Table 2: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

3. Cytotoxicity Studies

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In MTT assays, it demonstrated moderate cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC₅₀ values varied based on the cell line tested, indicating selective toxicity .

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC₅₀ (µM)
MCF-750
PC-360
Caco270

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymes : The compound effectively inhibits AChE and BChE, which are critical in neurodegenerative diseases like Alzheimer's .
  • Oxidative Stress Modulation : By reducing reactive oxygen species (ROS) levels, this compound protects against oxidative damage in neuronal cells .
  • Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that this compound disrupts bacterial cell membranes or inhibits critical metabolic pathways.

Case Studies

A notable case study involved the application of this compound in a therapeutic context for neurodegenerative diseases. In animal models treated with this compound, significant improvements in cognitive functions were observed alongside reduced markers of oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What are the validated chromatographic methods for isolating Citrusinine I from citrus species, and how do solvent systems influence purity?

  • Methodological Answer: this compound isolation typically employs column chromatography with polar (e.g., methanol-water) and nonpolar (e.g., hexane-ethyl acetate) solvent gradients. Recent studies recommend reverse-phase HPLC with C18 columns (70% methanol/30% 0.1% formic acid) for higher purity (≥95%) . Solvent polarity directly impacts yield: polar solvents enhance solubility but may co-elute phenolic impurities, requiring post-purification steps like recrystallization .

Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for confirming its identity?

  • Methodological Answer: Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). Key NMR signals include aromatic protons (δ 6.8–7.2 ppm) and a quinoline backbone (δ 8.3 ppm for H-5). HR-MS typically shows [M+H]⁺ at m/z 324.1442 . Purity validation requires HPLC-DAD with λmax at 270 nm .

Q. What in vitro assays are standard for evaluating this compound’s antioxidant activity?

  • Methodological Answer: DPPH radical scavenging and FRAP assays are widely used. For DPPH, IC₅₀ values ≤50 µg/mL indicate high activity, but results vary with solvent (e.g., ethanol vs. DMSO) due to this compound’s low aqueous solubility. Positive controls (e.g., ascorbic acid) and triplicate measurements are essential to minimize variability .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s cytotoxic potency across cancer cell lines?

  • Methodological Answer: Discrepancies in IC₅₀ values (e.g., 12 µM in HeLa vs. 45 µM in MCF-7) may arise from cell culture conditions (e.g., serum concentration, incubation time). A factorial design comparing dose-response curves under standardized conditions (e.g., 48h exposure, 10% FBS) can isolate confounding variables. Meta-analysis of existing data should account for assay type (MTT vs. SRB) .

Q. How can molecular docking and proteomics elucidate this compound’s mechanism of action in apoptosis induction?

  • Methodological Answer: Docking studies (AutoDock Vina) identify binding affinities to apoptosis-related targets (e.g., Bcl-2, caspase-3). Proteomic profiling (LC-MS/MS) of treated cells reveals upregulated pro-apoptotic proteins (e.g., Bax, cytochrome c). Validate findings with siRNA knockdowns to confirm pathway specificity .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

  • Methodological Answer: Bioavailability challenges (e.g., low Cmax in rodent models) require formulation adjustments: nanoencapsulation (PLGA nanoparticles) or co-administration with bioavailability enhancers (e.g., piperine). LC-MS/MS plasma assays with a lower LOQ (1 ng/mL) improve detection in pharmacokinetic profiles .

Q. Data Analysis and Reproducibility

Q. How should researchers address variability in this compound’s reported antioxidant vs. pro-oxidant effects?

  • Methodological Answer: Pro-oxidant activity (e.g., ROS generation at >100 µM) may depend on cell type redox status. Use redox-sensitive dyes (DCFH-DA) with flow cytometry to quantify ROS under controlled O₂ levels. Statistical models (ANOVA with post-hoc Tukey) can identify threshold concentrations for dual effects .

Q. What criteria ensure reproducibility in this compound’s synergistic studies with chemotherapeutic agents?

  • Methodological Answer: Synergy (e.g., with doxorubicin) should be assessed via Combination Index (CI) using Chou-Talalay method. Standardize molar ratios (e.g., 1:1, 1:2) and validate with clonogenic assays. Report CI values with 95% confidence intervals to address variability .

Q. Framework Adaptation for Rigorous Inquiry

Q. How can the FINER criteria improve the design of this compound studies?

  • Feasible: Ensure access to analytical standards and validated cell lines.
  • Interesting: Explore understudied mechanisms (e.g., epigenetic modulation).
  • Novel: Investigate this compound’s role in drug resistance reversal.
  • Ethical: Adhere to NIH guidelines for in vivo toxicity testing.
  • Relevant: Align with gaps in natural product drug discovery .

Q. What PICO(T) elements apply to preclinical this compound research?

  • Population: Triple-negative breast cancer (MDA-MB-231) vs. non-cancerous cells (MCF-10A).
  • Intervention: this compound (10–100 µM) with/without hypoxia.
  • Comparison: Positive control (paclitaxel) vs. solvent control.
  • Outcome: Apoptosis (Annexin V/PI flow cytometry).
  • Time: 24h vs. 48h exposure .

Q. Tables for Key Data Comparison

Parameter Reported Values Sources
Molecular Weight 323.34 g/molNMR/HR-MS
IC₅₀ (Antioxidant) 28.5 µg/mL (DPPH)42.7 µg/mL (FRAP)
Plasma Half-life 2.3 ± 0.4h (rat, IV)PK study

Properties

IUPAC Name

1,5-dihydroxy-3,4-dimethoxy-10-methylacridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-17-13-8(5-4-6-9(13)18)15(20)12-10(19)7-11(21-2)16(22-3)14(12)17/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEAJHNFBCLZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C=C3O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235760
Record name Citrusinine I
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citrusinine I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

86680-32-2
Record name 1,5-Dihydroxy-3,4-dimethoxy-10-methyl-9(10H)-acridinone
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URL https://commonchemistry.cas.org/detail?cas_rn=86680-32-2
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Record name Citrusinine I
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Record name Citrusinine I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citrusinine I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206 - 207 °C
Record name Citrusinine I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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